molecular formula C17H13ClN6O3 B2380548 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 852441-35-1

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2380548
CAS RN: 852441-35-1
M. Wt: 384.78
InChI Key: MGVLKDSTGTVGNJ-UHFFFAOYSA-N
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Description

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H13ClN6O3 and its molecular weight is 384.78. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • A study by El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, exhibiting antitumor activity against human breast adenocarcinoma cell line MCF7. One derivative demonstrated significant activity, indicating potential use in cancer research and therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial and Anticancer Properties

  • Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, with some exhibiting higher anticancer activity than doxorubicin, a reference drug. This suggests potential applications in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Isoxazolines and Isoxazoles

  • Rahmouni et al. (2014) investigated the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This research adds to the understanding of the chemical properties and potential applications of these compounds in various fields (Rahmouni et al., 2014).

Anticancer Activity Screening

  • Al-Sanea et al. (2020) conducted a study to find new anticancer agents by attaching different aryloxy groups to C2 of the pyrimidine ring in a specific acetamide derivative. Their research indicated potential for certain compounds in inhibiting cancer cell growth (Al-Sanea et al., 2020).

Antimicrobial Agents

  • Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety, with some compounds exhibiting significant antimicrobial activities. This implies a potential role in developing new antimicrobial treatments (Bondock, Rabie, Etman, & Fadda, 2008).

Molecular Docking Studies for Anticancer and Antimicrobial Agents

  • Katariya, Vennapu, and Shah (2021) conducted a study involving molecular docking to explore the potential utilization of certain heterocyclic compounds as anticancer and antimicrobial agents, suggesting a role in pharmaceutical drug development (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O3/c1-10-6-14(22-27-10)21-15(25)8-23-9-19-16-13(17(23)26)7-20-24(16)12-4-2-11(18)3-5-12/h2-7,9H,8H2,1H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVLKDSTGTVGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

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